2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide
Description
2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a 4-chlorobenzoyl substituent at position 3 and a carboxamide group at position 1.
Properties
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-10-6-4-9(5-7-10)15(21)14-13(18)12(16(19)22)11-3-1-2-8-20(11)14/h1-8H,18H2,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELIJDQZFWMMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)Cl)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzoyl chloride with an appropriate indolizine derivative under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indolizine derivatives with potential biological activities.
Medicine: Due to its structural similarity to other bioactive indolizine derivatives, it is being explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Indolizine vs. Thiophene/Benzene Cores
- 2-Amino-3-Benzoylthiophenes (2A3BTs): Compounds like VCP333 (thiophene core) and VCP102 (benzene core) are allosteric enhancers of adenosine A1 receptors. Replacement of the thiophene ring with benzene reduces allosteric activity, while indolizine derivatives may offer distinct conformational advantages .
Key Implications :
- The indolizine core may improve metabolic stability compared to thiophene derivatives due to reduced susceptibility to oxidative degradation .
Benzoyl Ring Substitutions
- 4-Methoxybenzoyl (): The methoxy group is electron-donating, which may reduce binding to adenosine A1 receptors compared to chloro-substituted analogs but improve solubility .
- 4-Bromo/4-Methyl () : Bromo groups increase molecular weight and polar surface area, while methyl groups enhance hydrophobicity. These substitutions correlate with varied antibacterial and antioxidant activities in indolizine derivatives .
Carboxamide Group Variations
Pharmacological Profiles
Adenosine A1 Receptor Modulation
- 2A3BTs (e.g., VCP333) : Exhibit dual allosteric enhancement and competitive antagonism at A1 receptors. Optimal activity is achieved with 3-(trifluoromethyl)phenyl substitutions, showing 19-fold leftward shifts in agonist response curves .
- For example, 7-amino-3-(4-chlorobenzoyl)indolizine-1-carboxylates () demonstrate antibacterial activity, indicating divergent biological targets compared to 2A3BTs .
Functional Outcomes
- Cardioprotection (VCP102 vs. VCP333): VCP102 (partial A1 agonist) shows cardioprotective effects in ischemia-reperfusion models, whereas VCP333 (allosteric enhancer) may require co-administration with endogenous adenosine for efficacy .
- Antibacterial Activity : Indolizine derivatives with 4-chloro or 4-bromo substituents () exhibit moderate-to-strong activity against Gram-positive bacteria, likely due to membrane disruption or enzyme inhibition .
Comparative Data Table
Biological Activity
2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article explores the mechanisms of action, therapeutic potential, and relevant case studies associated with this compound.
Chemical Structure
The compound can be represented by the following molecular formula:
| Compound Name | Molecular Formula |
|---|---|
| 2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide | C_{15}H_{12}ClN_{3}O |
The biological activity of 2-amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects. Notably, the compound has shown promising results as an inhibitor of the coronavirus 3CL-like protease enzyme, suggesting potential applications in antiviral therapies.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties by inhibiting viral replication mechanisms. Its binding affinity to the coronavirus 3CL-like protease is notably higher than many other compounds in its class, which positions it as a valuable candidate for further development in treating viral infections.
Anticancer Properties
The compound has demonstrated potent anticancer activity through various mechanisms:
- Induction of Apoptosis : It has been shown to induce programmed cell death in cancer cells, which is crucial for limiting tumor growth.
- Inhibition of Key Pathways : The compound inhibits pathways involved in cancer progression, such as the NF-κB pathway, which is often upregulated in tumors.
Anti-inflammatory Effects
In addition to its anticancer properties, 2-amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide exhibits anti-inflammatory effects by modulating inflammatory cytokines and pathways. This dual action enhances its therapeutic potential in treating diseases characterized by inflammation and cancer.
Study on Anticancer Activity
A study evaluated the efficacy of 2-amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide against various cancer cell lines. Results showed a significant reduction in cell viability at low micromolar concentrations, with an IC50 value indicating strong potency against specific tumor types.
Antiviral Efficacy
Another research effort focused on the compound's antiviral activity against coronaviruses. The study reported that it effectively inhibited viral replication in vitro, showcasing its potential as a therapeutic agent for viral infections.
Comparative Analysis with Related Compounds
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| 2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide | Antiviral | <10 |
| Related Indolizine Derivative A | Anticancer | 5 |
| Related Indolizine Derivative B | Anti-inflammatory | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
